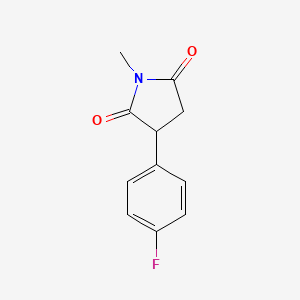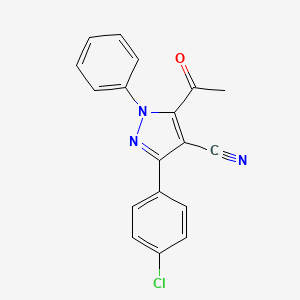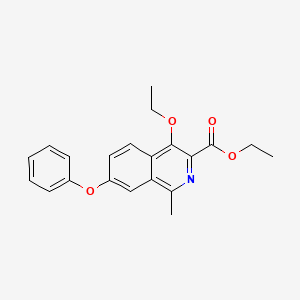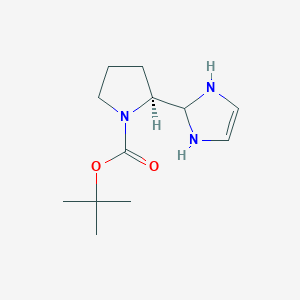
2-(2-Fluorophenyl)-5-methyl-1,3-oxazole-4-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Fluorophenyl)-5-methyl-1,3-oxazole-4-carbonyl chloride is an organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a fluorophenyl group, a methyl group, and a carbonyl chloride group attached to the oxazole ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)-5-methyl-1,3-oxazole-4-carbonyl chloride typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of 2-fluorobenzoyl chloride with an appropriate amine to form an intermediate, which then undergoes cyclization to form the oxazole ring.
Introduction of the Carbonyl Chloride Group: The carbonyl chloride group can be introduced by reacting the oxazole derivative with thionyl chloride or oxalyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-(2-Fluorophenyl)-5-methyl-1,3-oxazole-4-carbonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and other nucleophiles to form amides, esters, and other derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different oxidation states or reduced forms.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Thionyl Chloride (SOCl2):
Palladium Catalysts: Used in coupling reactions like Suzuki-Miyaura coupling.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products Formed
Amides and Esters: Formed through nucleophilic substitution reactions.
Coupled Products: Formed through coupling reactions with other aromatic or aliphatic compounds.
科学研究应用
2-(2-Fluorophenyl)-5-methyl-1,3-oxazole-4-carbonyl chloride has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(2-Fluorophenyl)-5-methyl-1,3-oxazole-4-carbonyl chloride depends on its specific application and the target molecules it interacts with. In biological systems, it may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. The presence of the fluorophenyl group can enhance its binding affinity and specificity towards certain molecular targets.
相似化合物的比较
Similar Compounds
2-(2-Fluorophenyl)-1,3-oxazole-4-carbonyl chloride: Lacks the methyl group at the 5-position.
2-(2-Chlorophenyl)-5-methyl-1,3-oxazole-4-carbonyl chloride: Contains a chlorophenyl group instead of a fluorophenyl group.
2-(2-Fluorophenyl)-5-methyl-1,3-thiazole-4-carbonyl chloride: Contains a thiazole ring instead of an oxazole ring.
Uniqueness
2-(2-Fluorophenyl)-5-methyl-1,3-oxazole-4-carbonyl chloride is unique due to the combination of the fluorophenyl group, the methyl group, and the oxazole ring. This unique structure imparts specific reactivity and properties that can be leveraged in various chemical and biological applications.
属性
CAS 编号 |
52169-88-7 |
|---|---|
分子式 |
C11H7ClFNO2 |
分子量 |
239.63 g/mol |
IUPAC 名称 |
2-(2-fluorophenyl)-5-methyl-1,3-oxazole-4-carbonyl chloride |
InChI |
InChI=1S/C11H7ClFNO2/c1-6-9(10(12)15)14-11(16-6)7-4-2-3-5-8(7)13/h2-5H,1H3 |
InChI 键 |
GJMBNTDQCICZJX-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2F)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{2-[(Prop-2-en-1-yl)oxy]phenyl}-1H-pyrrole-3-carbonitrile](/img/structure/B12872005.png)



![2-(Hydroxymethyl)benzo[d]oxazole-6-acetonitrile](/img/structure/B12872033.png)


![(4AR,6S,7R,8S,8aR)-7,8-bis(benzyloxy)-2-phenyl-6-(phenylthio)hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B12872056.png)
![(6S,7R)-6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-6,7-diol](/img/structure/B12872063.png)



![3-(2-Methoxybenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12872081.png)
![2-(Chloromethyl)-7-(methylthio)benzo[d]oxazole](/img/structure/B12872099.png)
